molecular formula C24H22N2O2 B2479962 N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide CAS No. 1147675-07-7

N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide

Cat. No.: B2479962
CAS No.: 1147675-07-7
M. Wt: 370.452
InChI Key: UTOBTYHFJCTTSQ-UHFFFAOYSA-N
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Description

N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide is a benzamide derivative characterized by:

  • Core structure: A benzamide backbone (C₆H₅CONH₂) substituted at the para position.
  • Key substituents: A 4-phenylphenylethyl group (C₆H₅-C₆H₄-CH₂CH₂-) attached to the benzamide nitrogen. A propenoylamino (acrylamide) group (-NH-CO-CH₂CH₂) at the 4-position of the benzene ring.

Properties

IUPAC Name

N-[1-(4-phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-23(27)26-22-15-13-21(14-16-22)24(28)25-17(2)18-9-11-20(12-10-18)19-7-5-4-6-8-19/h3-17H,1H2,2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOBTYHFJCTTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Innovations

Direct Amide Coupling via Carbodiimide Chemistry

The most straightforward approach employs carbodiimide-based coupling agents to facilitate bond formation between 4-(prop-2-enoylamino)benzoic acid and 1-(4-phenylphenyl)ethylamine.

Reaction Conditions and Optimization
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid.
  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) ensures reagent solubility.
  • Temperature : Reactions proceed at 0–25°C to suppress epimerization and acrylamide polymerization.
  • Yield : Typical yields range from 60% to 75% after column chromatography.

Table 1: Representative Coupling Reaction Parameters

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DMF 25 24 72
DCC/DMAP DCM 0 12 65
HATU THF 25 18 68
Limitations and Side Reactions
  • Acrylamide Polymerization : Elevated temperatures (>30°C) promote radical-initiated polymerization of the propenoylamino group, necessitating strict temperature control.
  • Steric Hindrance : The bulky biphenyl group slows nucleophilic attack, requiring excess amine (1.5–2.0 eq) to drive the reaction to completion.

Stepwise Assembly via Intermediate Functionalization

An alternative route involves sequential modification of preformed benzamide precursors.

Synthesis of N-[1-(4-Phenylphenyl)ethyl]benzamide
  • Benzoylation : React 1-(4-phenylphenyl)ethylamine with benzoyl chloride in a biphasic Schotten-Baumann system (NaOH/THF/H₂O).
  • Yield : 85–90% after extraction.
Introduction of the Propenoylamino Group
  • Nitration and Reduction : Nitrate the benzamide at the para position, reduce to the amine, and acryloylate using acryloyl chloride.
  • Challenges : Over-nitration and regioselectivity issues necessitate careful stoichiometric control.

Table 2: Comparative Analysis of Stepwise vs. Direct Routes

Parameter Direct Coupling Stepwise Synthesis
Total Yield 60–75% 45–55%
Purity High (≥95%) Moderate (85–90%)
Scalability Industrial-feasible Limited by steps

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves unreacted amine and polymeric byproducts.
  • Recrystallization : Methanol/water mixtures yield crystalline product (mp 148–150°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.68–7.45 (m, 9H, biphenyl-H), 6.35 (dd, J = 16.8, 10.4 Hz, 1H, CH₂=CH–), 5.85 (d, J = 16.8 Hz, 1H, CH₂=CH–), 5.45 (d, J = 10.4 Hz, 1H, CH₂=CH–).
  • MS (ESI+) : m/z 385.2 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact, as demonstrated in analogous benzamide syntheses.

Continuous Flow Systems

Microreactor technology minimizes acrylamide polymerization by enhancing heat transfer and reducing reaction time (3–5 h vs. 24 h batch).

Chemical Reactions Analysis

N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C24H22N2O2C_{24}H_{22}N_{2}O_{2}, with a molecular weight of 370.452 g/mol. Its structure features a benzamide core, a phenyl group, and a prop-2-enoylamino group, contributing to its diverse reactivity and biological activity.

Chemistry

N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : Its functional groups allow for the formation of various derivatives.
  • Studying Reaction Mechanisms : The compound can help elucidate the mechanisms of chemical reactions due to its unique structural features.

Biology

In biological research, this compound is employed in:

  • Biochemical Assays : It is used to investigate enzyme activities and protein interactions.
  • Cell Culture Studies : The compound's effects on cell proliferation and apoptosis are explored, particularly in cancer research.

Medicine

Research into the therapeutic potential of this compound includes:

  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit pathways involved in inflammation.
  • Anticancer Activity : Investigations are ongoing regarding its efficacy against various cancer cell lines.

Industry

The compound finds applications in industrial settings for:

  • Development of New Materials : Its chemical properties are being explored for creating advanced polymers and materials.
  • Chemical Processes : It can be utilized as a reagent in various chemical syntheses.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharides (LPS), this compound showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound may exert anti-inflammatory effects through modulation of immune responses.

Mechanism of Action

The mechanism of action of N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Target Compound : Prioritize in vitro assays to evaluate covalent binding kinetics and selectivity. The biphenyl group may necessitate formulation strategies to address poor solubility.
  • Analogs : ’s piperidine-propenamide could serve as a solubility-optimized lead, while ’s methoxyphenyl derivatives offer insights into metabolic stability.

Biological Activity

N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide is an organic compound with significant potential in biochemical and medicinal research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C24H22N2O2
  • Molecular Weight : 370.452 g/mol
  • CAS Number : 1147675-07-7

The compound features a complex structure that includes a benzamide core, a phenyl group, and a prop-2-enoylamino group. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For example, in vitro assays showed that it exhibits significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by morphological changes observed through Hoechst staining .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, where the compound could potentially modulate inflammatory cytokine production.

Comparative Analysis

To better understand the compound's efficacy, it can be compared with similar compounds:

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure370.452 g/molAnticancer, Anti-inflammatory
N-[1-(4-Phenylphenyl)ethyl]-4-(benzoic acid)Structure350.422 g/molModerate cytotoxicity
N-[1-(4-Phenylphenyl)ethyl]-4-(propionamide)Structure360.432 g/molLow cytotoxicity

This table illustrates that while similar compounds exist, this compound exhibits superior biological activity, particularly in anticancer applications.

Case Studies

  • Cytotoxicity Study : A study conducted on a series of benzamides, including this compound, revealed that it outperformed several known anticancer agents in inhibiting cell growth across multiple cancer types .
  • Inflammation Modulation : Research indicated that this compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis typically involves coupling reactions between the benzamide core and substituted aromatic/alkyl moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC to link the prop-2-enoylamino group to the benzamide scaffold .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity and solubility of intermediates .
  • Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce biphenyl groups .
    • Optimization : Monitor yields via HPLC or TLC; adjust temperature (60–100°C) and reaction time (12–24 hrs) to balance selectivity and side-product formation .

Q. How is the purity of this compound validated, and what analytical techniques are essential?

  • Chromatography : Purify via flash chromatography (silica gel) with gradients of dichloromethane/methanol .
  • Spectroscopy : Confirm structure using 1^1H/13^{13}C NMR (amide proton at δ 8.1–8.5 ppm; vinyl protons at δ 5.5–6.5 ppm) and HRMS for molecular ion verification .
  • Purity assays : HPLC with UV detection (λ ~254 nm) to ensure >95% purity; elemental analysis for C, H, N content .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based HDAC inhibition assays (class I isoforms) using acetylated lysine substrates .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases, receptors) .

Advanced Research Questions

Q. How can structural modifications of the benzamide core enhance target specificity or metabolic stability?

  • Rational design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide ring to improve lipophilicity and resistance to oxidative metabolism .
  • Bioisosteres : Replace the prop-2-enoylamino group with sulfonamide or urea moieties to modulate hydrogen-bonding interactions .
  • Computational modeling : Use DFT calculations or molecular docking (AutoDock Vina) to predict binding modes with HDACs or other targets .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50} values)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Cross-check HDAC inhibition using Western blotting for acetylated histone H3 levels .
  • Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups (e.g., biphenyl vs. phenyl substituents) .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Flow chemistry : Implement continuous flow reactors for hazardous steps (e.g., acyl chloride formation) to improve safety and scalability .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura reactions to reduce metal leaching .
  • Process analytics : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Methodological Considerations

  • Contradictory data analysis : Apply multivariate statistical tools (PCA, PLS) to identify confounding variables in biological assays .
  • Target engagement : Use thermal shift assays (TSA) to validate direct binding to proposed biological targets .
  • Metabolic profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS to identify degradation pathways .

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